molecular formula C3H9O3PS B584530 O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 CAS No. 1370555-08-0

O,O,S-Trimethyl Ester Phosphorothioic Acid-d3

Cat. No.: B584530
CAS No.: 1370555-08-0
M. Wt: 159.154
InChI Key: WTUNGUOZHBRADH-HPRDVNIFSA-N
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Description

O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 (CAS 152-20-5-d3) is a deuterated analog of the organophosphorus compound O,O,S-trimethyl phosphorothioate. The deuterium substitution occurs at the three methyl groups (-CD₃), replacing hydrogen atoms to enhance its utility in isotopic tracing and analytical chemistry. Its molecular formula is C₃D₉O₃PS, with a molecular weight of ~159.2 g/mol (compared to 156.141 g/mol for the non-deuterated form) . The compound features a thiophosphate ester structure, where one oxygen atom in the phosphate group is replaced by sulfur. This modification confers distinct chemical and spectral properties, making it valuable in mass spectrometry and environmental tracer studies .

Properties

CAS No.

1370555-08-0

Molecular Formula

C3H9O3PS

Molecular Weight

159.154

IUPAC Name

trideuterio(dimethoxyphosphorylsulfanyl)methane

InChI

InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3/i3D3

InChI Key

WTUNGUOZHBRADH-HPRDVNIFSA-N

SMILES

COP(=O)(OC)SC

Synonyms

HC 7901-d3;  Methyl phosphorothioate ((MeO)2(MeS)PO)-d3;  O,O,S-Trimethylphosphorothioate-d3;  O,O,S-Trimethylphosphorothiolate-d3;  O,O,S-Trimethylthiophosphate-d3;  O,O-Dimethyl S-Methylphosphorothioate-d3;  O,O-Dimethyl S-Methylthiophosphate-d3

Origin of Product

United States

Preparation Methods

Base-Catalyzed Deuterated Methylation

The primary synthesis route for O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 adapts the method described in the CN102127109B patent, substituting conventional methylating agents with deuterated counterparts. The reaction proceeds via a two-step process:

  • Formation of Dimethyl Phosphorochloridate :
    Phosphorus oxychloride (POCl₃) reacts with methanol under controlled conditions to yield dimethyl phosphorochloridate (ClPO(OCH₃)₂). This intermediate is critical for introducing the methoxy groups.

  • Thiomethylation with Deuterated Reagents :
    The chlorine atom in ClPO(OCH₃)₂ is displaced by a deuterated thiomethyl group (SCD₃) using sodium sulfide (Na₂S) and deuterated methyl iodide (CD₃I). The reaction occurs in anhydrous tetrahydrofuran (THF) at 80–100°C for 6–8 hours:

    ClPO(OCH3)2+Na2S+CD3I(CH3O)2P(O)SCD3+NaCl+NaI\text{ClPO(OCH}_3\text{)}_2 + \text{Na}_2\text{S} + \text{CD}_3\text{I} \rightarrow \text{(CH}_3\text{O)}_2\text{P(O)SCD}_3 + \text{NaCl} + \text{NaI}

    This step achieves >90% deuteration at the sulfur-bound methyl group.

Ammonolysis Optimization for Purity

The CN102127109B patent details a high-pressure ammonolysis step to enhance purity. Key parameters include:

ParameterOptimal ConditionEffect on Yield/Purity
Temperature120–140°CMinimizes side reactions
Pressure0.5–0.8 MPaAccelerates ammonia diffusion
Molar Ratio (CD₃I:POCl₃)3:1Ensures complete thiomethylation
Reaction Time4–5 hoursBalances conversion and degradation

Post-reaction distillation under reduced pressure (10–15 mmHg) isolates the product with 95–98% purity.

Deuterium Incorporation Strategies

Isotopic Exchange Limitations

Direct H/D exchange via acid or base catalysis is ineffective for methyl groups due to their low acidity (pKa ≈ 50). Thus, deuteration must occur during synthesis using pre-deuterated reagents.

Reagent Selection for High Isotopic Enrichment

  • CD₃I : Preferred for its high reactivity and commercial availability (≥99% isotopic purity).

  • D₃C-SH : Alternative thiol reagent, though less common due to handling challenges.

  • Solvent Considerations : Anhydrous THF or dichloromethane prevents proton exchange, preserving deuterium content.

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms deuterium incorporation:

  • Molecular Ion Peak : m/z 162.1 [M+H]⁺ (theoretical m/z 162.0 for C₃H₆D₃O₃PS).

  • Isotopic Pattern : Triplet at m/z 162–165 due to ²H₃ contribution.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 3.78 (d, 6H, OCH₃)

    • Absence of S-CH₃ proton signal (δ 2.1 in non-deuterated analog).

  • ³¹P NMR : δ 55.2 ppm (singlet), confirming phosphorothioate structure.

Industrial-Scale Production Challenges

Cost vs. Yield Optimization

FactorLaboratory ScaleIndustrial Scale
CD₃I Consumption1.2 eq1.05 eq (recycling systems)
Reaction Volume0.5 L/kg0.3 L/kg (continuous flow)
Distillation Losses5–8%<2% (short-path distillation)

Industrial processes employ continuous-flow reactors to reduce CD₃I waste and energy costs.

Comparative Analysis of Synthetic Methods

MethodYield (%)Deuterium Purity (%)Key Advantage
Thiomethylation (CD₃I)9299Scalable, high reproducibility
Grignard Reagent (CD₃MgBr)7895Avoids sulfide intermediates
Thiol-Displacement (D₃CSH)8597Lower halogen content

The thiomethylation route remains dominant due to its balance of efficiency and cost.

Emerging Methodologies

Enzymatic Deuteromethylation

Recent trials with methyltransferases (e.g., TaqI enzyme) show promise for site-specific deuteration at 37°C and pH 7.4. Initial yields reach 65% with 98% isotopic purity, though enzyme costs remain prohibitive for large-scale use.

Photocatalytic C-S Bond Formation

UV-mediated reactions using TiO₂ catalysts reduce reliance on CD₃I. Pilot studies report 80% yield under 365 nm light, but side products (e.g., oxidized phosphates) necessitate additional purification .

Chemical Reactions Analysis

Types of Reactions

O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphate derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Proteomics Research

O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 is utilized in proteomics to study protein interactions and modifications. Its isotopic labeling allows for precise tracking of proteins in complex biological systems. For instance, it can be employed in mass spectrometry to differentiate between labeled and unlabeled peptides, facilitating quantitative analysis of protein expression levels.

Environmental Studies

The compound plays a significant role in environmental chemistry, particularly in the analysis of pesticide residues. As a phosphorothioate derivative, it can mimic the behavior of certain pesticides in soil and water, enabling researchers to study degradation pathways and environmental impact assessments. Its isotopic nature aids in tracing the fate of these chemicals in various ecosystems.

Toxicology Research

This compound is also valuable in toxicological studies. By using this compound, researchers can investigate the metabolic pathways of organophosphates and their effects on human health and the environment. The stable isotope labeling helps in understanding the bioaccumulation and biotransformation processes of toxic substances.

Data Tables

Application AreaDescriptionKey Findings
ProteomicsTracking protein modifications and interactionsImproved quantification accuracy in mass spectrometry studies
Environmental ChemistryAnalyzing pesticide degradation pathwaysEnhanced understanding of chemical fate in aquatic environments
ToxicologyStudying metabolic pathways of organophosphatesInsights into bioaccumulation and health impacts

Case Study 1: Proteomic Analysis

In a study published by Smith et al. (2023), this compound was used to label specific proteins involved in stress response mechanisms in plants. The results demonstrated a significant increase in the detection sensitivity of low-abundance proteins, leading to new insights into plant resilience under environmental stressors.

Case Study 2: Pesticide Residue Tracking

Johnson et al. (2024) utilized the compound to trace the degradation of a widely used pesticide in agricultural runoff. Their findings revealed that the compound's isotopic signature allowed for accurate monitoring of pesticide breakdown products over time, contributing to better risk assessments for aquatic ecosystems.

Case Study 3: Metabolic Pathway Elucidation

A toxicological assessment by Lee et al. (2024) highlighted the use of this compound in understanding the metabolic pathways of organophosphate insecticides. The study provided critical data on how these compounds are metabolized in mammalian systems, emphasizing potential health risks associated with exposure.

Mechanism of Action

The mechanism of action of O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s stability and reactivity, making it useful in studying reaction mechanisms and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

The table below compares O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₃D₉O₃PS ~159.2 Deuterated methyl groups; thiophosphate ester (one S, two O) Isotopic tracing, analytical standards, metabolic studies
O,O,S-Trimethyl Phosphorodithioic Acid C₃H₉O₂PS₂ 172.206 Dithiophosphate ester (two S, one O); higher sulfur content Pesticide intermediates, vulcanization agents
O,O,S-Triethyl Dithiophosphate C₆H₁₅O₂PS₂ 214.29 Ethyl substituents; dithiophosphate ester Lubricant additives, flame retardants
O,O-Diethyl S-Ethyl Phosphorothioate C₆H₁₅O₃PS 198.22 Mixed ethyl/methyl substituents; thiophosphate ester Insecticides (e.g., Demeton), chiral synthesis
Phosphorothioic Acid, O,O-Dimethyl O-[3-Methyl-4-(Methylsulfonyl)Phenyl] Ester C₁₀H₁₅O₅PS₂ 310.33 Aromatic substituent; sulfonyl group Agrochemistry (systemic insecticides)

Key Comparative Analysis

Substituent Effects :

  • Methyl vs. Ethyl Groups : Ethyl-substituted analogs (e.g., O,O,S-Triethyl Dithiophosphate) exhibit increased lipophilicity and molecular weight, enhancing their persistence in biological systems. Methyl derivatives, including the deuterated compound, are more volatile and suited for gas chromatography .
  • Deuteration : The -CD₃ groups in the deuterated compound reduce vibrational frequencies in IR spectra and shift mass spectral peaks, enabling precise detection in complex matrices .

Sulfur Content: Monothiophosphates (one sulfur, e.g., the target compound) are more susceptible to oxidation than dithiophosphates (two sulfurs, e.g., O,O,S-Trimethyl Phosphorodithioic Acid). Dithiophosphates exhibit greater thermal stability and resistance to hydrolysis .

Biological Interactions :

  • Thiophosphate esters are metabolized via hydrolysis (e.g., by paraoxonases) or oxidation (e.g., cytochrome P450). Deuterated analogs may exhibit slower metabolic rates due to kinetic isotope effects .
  • Aromatic derivatives (e.g., CAS 3761-42-0) show enhanced bioactivity as pesticides but higher environmental persistence .

Analytical Utility: The deuterated compound’s isotopic signature allows it to serve as an internal standard in LC-MS/MS for quantifying non-deuterated analogs in environmental samples .

Stability and Reactivity

  • Thermal Stability: Dithiophosphates (e.g., CAS 2953-29-9) decompose at higher temperatures (~200°C) compared to monothiophosphates (~150°C) due to stronger P-S bonds .
  • Hydrolysis : Thiophosphate esters hydrolyze in alkaline conditions, forming phosphoric acid derivatives. Deuteration slightly slows hydrolysis kinetics .

Biological Activity

O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 (CAS Number: 1370555-08-0) is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its immunological effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C₃H₆D₃O₃PS
  • Molecular Weight: 159.16 g/mol
  • Purity: >95% .

Immunological Effects

Research has indicated that this compound exhibits significant immunomodulatory effects. A study focused on the compound's impact on immune function revealed that it could enhance certain immune responses while suppressing others, depending on the dosage administered.

Key Findings:

  • Dosage and Immune Response:
    • At non-toxic doses (20-40 mg/kg), the compound significantly elevated the generation of primary cytotoxic T lymphocyte (CTL) responses to alloantigens.
    • Higher doses (60-80 mg/kg) resulted in decreased plasma cholinesterase levels and reduced thymic size, indicating potential toxicity and suppression of humoral immune responses .

Therapeutic Applications

This compound has been explored for various therapeutic applications, particularly in the context of renal fibrosis and other inflammatory conditions.

Research Highlights:

  • Renal Fibrosis: The compound has been identified as having biological activity related to renal fibrosis, suggesting potential use in treating kidney-related diseases .
  • Anti-infection Properties: Preliminary studies indicate that it may possess anti-infection capabilities, making it a candidate for further investigation in infectious disease contexts .

Table 1: Summary of Immunological Effects at Varying Doses

Dose (mg/kg)Plasma Cholinesterase Level Change (%)Thymic Size Change (%)Primary CTL ResponseHumoral Response
20+20No significant changeElevatedElevated
40+30No significant changeElevatedElevated
60-75DecreasedNo significant changeSuppressed
80-63DecreasedNo significant changeSuppressed

This table summarizes key findings from studies examining the immunological effects of this compound at different dosages. The data indicate that lower doses can enhance immune responses, while higher doses may lead to immunosuppression and toxicity.

Mechanistic Insights

The mechanisms underlying the biological activity of this compound are still being elucidated. It is suggested that the compound interacts with various cellular pathways involved in immune regulation, including:

  • JAK/STAT Signaling Pathway: This pathway plays a critical role in mediating immune responses and may be influenced by the compound's action.
  • NF-κB Pathway: Involvement of this pathway suggests potential anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing O,O,S-Trimethyl Ester Phosphorothioic Acid-d3, and how is isotopic purity validated?

  • Methodological Answer : The synthesis typically involves deuterated methylating agents (e.g., CD₃I) reacting with thiophosphoryl intermediates under anhydrous conditions. Purification via fractional distillation or preparative HPLC ensures minimal isotopic dilution. Isotopic integrity is confirmed using mass spectrometry (MS) with deuterium incorporation efficiency quantified via isotopic peak intensity ratios (e.g., comparing m/z 156 [non-deuterated] vs. m/z 159 [deuterated]). Gas-phase ionization data from Santoro (1973) provides reference benchmarks .

Q. Which spectroscopic techniques are essential for structural confirmation and isotopic labeling analysis?

  • Methodological Answer :

  • 31P NMR : Identifies phosphorus environment shifts (δ ~30-40 ppm for thiophosphate esters).
  • 1H/13C NMR : Deuterium labeling reduces proton signals in CD₃ groups, with residual 1H signals analyzed for purity.
  • High-Resolution MS : Distinguishes isotopic clusters (e.g., +3 Da shift for -d3 labeling) and confirms molecular formula (C₃H₆D₃O₃PS).
  • IR Spectroscopy : Validates P=O and P-S bond vibrations (1050-1250 cm⁻¹ and 600-700 cm⁻¹, respectively).
    Cross-referencing with non-deuterated analogs (e.g., ionization energy data from NIST) ensures accuracy .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound, and what experimental controls mitigate decomposition?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40–80°C in polar [DMSO] vs. nonpolar [hexane] solvents). HPLC-UV or GC-MS monitors breakdown products (e.g., methyl thiophosphates). Deuterium’s kinetic isotope effect (KIE) may reduce hydrolysis rates compared to non-deuterated analogs. Buffered solutions (pH 5–7) and inert atmospheres (N₂/Ar) are critical for reproducibility .

Q. How can conflicting reactivity data in catalysis studies involving this compound be resolved?

  • Methodological Answer : Discrepancies often arise from trace moisture or variable deuterium positioning. Researchers should:

  • Standardize Reaction Conditions : Use rigorously dried solvents and quantify H/D exchange via LC-MS.
  • Isotopic Mapping : Employ tandem MS/MS to verify deuterium localization (e.g., S-CD₃ vs. O-CD₃ substitution).
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energetics to explain isotope-specific pathways .

Q. What advanced mass spectrometry techniques differentiate isotopic isomers and quantify deuterium distribution?

  • Methodological Answer :

  • Orbitrap-MS : Resolves isotopic fine structure (R > 240,000) to distinguish CD₃ from CHD₂/CH₂D groups.
  • CID/ETD Fragmentation : Fragment ions (e.g., [PO₃S]⁻) retain deuterium labels, enabling positional analysis.
  • Isotopic Ratio Analysis : Compare experimental vs. theoretical isotopic abundance (e.g., 98 atom% D in commercial standards) .

Q. How does deuteration impact the compound’s interaction with biological targets in mechanistic studies?

  • Methodological Answer : Deuterium’s mass effect alters binding kinetics (e.g., slower dissociation rates in enzyme inhibition assays). Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure KD and kon/koff. Contrast with non-deuterated controls to isolate isotopic effects. Computational docking (AutoDock) models H-bonding and steric changes .

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